molecular formula C17H14N2O3S3 B2691841 (E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide CAS No. 1005958-72-4

(E)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)acetamide

Cat. No.: B2691841
CAS No.: 1005958-72-4
M. Wt: 390.49
InChI Key: PFVYLTLTKFEDAH-ISLYRVAYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups and the conditions under which it is reacted . Without specific information about this compound, it’s difficult to predict its reactivity.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. One study focused on creating new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop potent antimicrobial agents. These compounds showed promising antibacterial and antifungal activities, suggesting their potential in combating microbial infections (Darwish et al., 2014).

Anticancer and Antioxidant Activities

Another aspect of sulfonamide research includes the investigation of their anticancer and antioxidant capacities. For instance, some sulfonamide derivatives were synthesized and tested for their antioxidant activity. These studies highlight the compounds' ability to scavenge free radicals and demonstrate significant antioxidant properties, which are crucial in developing therapies for diseases associated with oxidative stress (Talapuru et al., 2014).

Enzyme Inhibitory Properties

The enzyme inhibitory potential of sulfonamides also garners interest, particularly in the context of α-glucosidase and acetylcholinesterase inhibition. Such properties are vital for developing treatments for diabetes and neurodegenerative diseases, respectively. Research into new sulfonamides with benzodioxane and acetamide moieties has shown substantial inhibitory activity, underscoring the therapeutic potential of these compounds (Abbasi et al., 2019).

Anticonvulsant Properties

Exploring the anticonvulsant effects of sulfonamide derivatives represents another significant area of research. Compounds with a sulfonamide thiazole moiety have been synthesized and evaluated for their protection against convulsions. This research underscores the potential of sulfonamide derivatives in developing new anticonvulsant drugs, contributing to epilepsy treatment strategies (Farag et al., 2012).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some compounds may be toxic, corrosive, flammable, or environmentally hazardous . Specific safety and hazard information for this compound is not available.

Properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S3/c1-3-8-19-14-7-6-13(25(2,21)22)11-15(14)24-17(19)18-16(20)10-12-5-4-9-23-12/h1,4-7,9,11H,8,10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVYLTLTKFEDAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CC3=CC=CS3)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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